molecular formula C12H17ClO2 B7996018 2-(4-Butoxy-3-chlorophenyl)ethanol

2-(4-Butoxy-3-chlorophenyl)ethanol

Cat. No.: B7996018
M. Wt: 228.71 g/mol
InChI Key: SHCGXGWMIKHJLT-UHFFFAOYSA-N
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Description

2-(4-Butoxy-3-chlorophenyl)ethanol is an organic compound that belongs to the class of phenyl ethanol derivatives It is characterized by the presence of a butoxy group and a chlorine atom attached to the phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxy-3-chlorophenyl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxy-3-chlorobenzaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxy-3-chlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Butoxy-3-chlorophenyl)acetaldehyde or 2-(4-Butoxy-3-chlorophenyl)acetone.

    Reduction: Formation of 2-(4-Butoxy-3-chlorophenyl)ethane.

    Substitution: Formation of various substituted phenyl ethanol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Butoxy-3-chlorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Butoxy-3-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Butoxy-3-chlorophenyl)ethanol can be compared with other similar compounds such as:

    2-(4-Butoxyphenyl)ethanol: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.

    2-(4-Chlorophenyl)ethanol: Lacks the butoxy group, which may affect its solubility and interactions with other molecules.

    2-(4-Methoxy-3-chlorophenyl)ethanol: Contains a methoxy group instead of a butoxy group, which may influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

2-(4-butoxy-3-chlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO2/c1-2-3-8-15-12-5-4-10(6-7-14)9-11(12)13/h4-5,9,14H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCGXGWMIKHJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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